3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide
Description
3-((1-(2-Methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a heterocyclic compound featuring a tetrazole ring substituted with a 2-methoxyphenyl group at the 1-position and a thioether (-S-) linkage connecting the tetrazole to a propanamide backbone. The amide nitrogen is further substituted with an o-tolyl (2-methylphenyl) group.
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-7-3-4-8-14(13)19-17(24)11-12-26-18-20-21-22-23(18)15-9-5-6-10-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLUWUCCOAAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and amine salts. The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with an appropriate leaving group. The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using carboxylic acids or their derivatives .
Chemical Reactions Analysis
3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
Studies have shown that derivatives of tetrazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
The presence of the tetrazole ring has been associated with antimicrobial properties against a range of pathogens. Research indicates that compounds similar to 3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide can disrupt bacterial cell walls or interfere with metabolic pathways.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Mechanistic Insights | Investigated the interaction of the compound with specific enzymes involved in cancer metabolism, suggesting potential as a targeted therapy. |
Mechanism of Action
The mechanism of action of 3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes or receptors. The sulfanyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. The propanamide moiety can form hydrogen bonds with target proteins, stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and their properties, focusing on substituent variations, molecular weights, and reported activities:
Key Observations:
Tetrazole vs. Oxadiazole Cores : The tetrazole ring in the target compound (pKa ~4.9) offers distinct hydrogen-bonding capabilities compared to the oxadiazole in compound 8g (), which is more electron-deficient and may influence binding to biological targets .
Substituent Effects :
- The 2-methoxyphenyl group in the target compound improves solubility compared to the 3-methylphenyl in ’s analog, which is more lipophilic .
- The thioether linker in the target compound may confer better stability than esters or ethers, as seen in pesticidal analogs () .
Biological Activity Gaps: While pesticidal and enzyme-inhibitory activities are noted for analogs (), the target compound’s specific pharmacological profile remains uncharacterized in the available literature.
Biological Activity
3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tetrazole ring and a sulfanyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrazole Ring : Known for its stability and diverse biological activities.
- Sulfanyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Propanamide Moiety : Capable of forming hydrogen bonds with target proteins.
IUPAC Name : 3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide
Molecular Formula : C18H19N5O2S
CAS Number : 892072-83-2
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth. For instance, tetrazole derivatives have been shown to inhibit ribonucleotide reductase (RR), a critical enzyme in DNA synthesis, thereby impeding cancer cell proliferation .
Antimicrobial Activity
The sulfanyl group in this compound may also contribute to antimicrobial properties. Studies on similar compounds indicate that thioether and thioamide derivatives possess activity against various bacterial strains. This suggests that this compound could potentially be effective against resistant bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole moiety mimics carboxylate groups, allowing interaction with active sites on enzymes.
- Membrane Penetration : The lipophilic nature due to the sulfanyl group enhances cell membrane permeability.
- Hydrogen Bonding : The propanamide portion facilitates strong interactions with target proteins through hydrogen bonding.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of tetrazole derivatives, including the compound . The results demonstrated that these derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. Notably, the presence of the sulfanyl group was correlated with increased potency due to enhanced interaction with biological targets.
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of similar thio-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with a sulfanyl group displayed significant antibacterial activity, suggesting that this compound may also exhibit similar effects .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Weight | 365.43 g/mol |
| Solubility | Soluble in DMSO; slightly soluble in water |
| Biological Targets | Ribonucleotide reductase (anticancer), bacterial enzymes (antimicrobial) |
| IC50 (Anticancer Activity) | Low micromolar range (exact values vary by study) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
